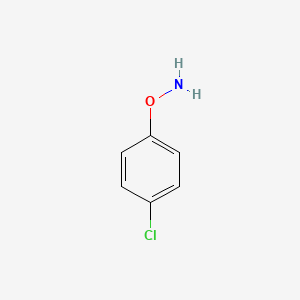

o-(4-Chlorophenyl)hydroxylamine

Description

Contextualization of O-Arylhydroxylamines within Contemporary Organic Chemistry

O-Arylhydroxylamines represent a distinct class of organic compounds characterized by an oxygen atom bridging an aromatic ring and a hydroxylamine (B1172632) moiety (-ONH2). This structural feature imparts a unique electronic and reactive nature to these molecules, making them valuable intermediates and building blocks in organic synthesis.

In modern organic chemistry, the synthesis and application of O-arylhydroxylamines have become increasingly sophisticated. Historically, their preparation was often hampered by challenges such as low yields and limited substrate scope. However, recent advancements, particularly in transition-metal-catalyzed cross-coupling reactions, have revolutionized their synthesis. For instance, palladium-catalyzed O-arylation of hydroxylamine equivalents, such as ethyl acetohydroximate, has emerged as a powerful method for constructing the C–O bond in O-arylhydroxylamines, even with challenging aryl chlorides. organic-chemistry.org This has significantly expanded the accessibility and diversity of these compounds for further chemical exploration.

The reactivity of the N-O bond in O-arylhydroxylamines is a key aspect of their chemical utility. They can undergo a variety of transformations, including rearrangements and bond cleavages, to generate valuable synthetic intermediates. For example, copper-catalyzed organic-chemistry.orgmdpi.com-nitrogen rearrangement reactions of O-aryl ketoximes can lead to the formation of ortho-aminophenol derivatives. researchgate.net Furthermore, O-arylhydroxylamines serve as precursors to aryloxyamines, which are important building blocks for the synthesis of oxime ethers and benzofurans. organic-chemistry.org The ability to participate in such diverse reactions underscores their importance as versatile synthons in the construction of complex molecular architectures.

Scholarly Significance of O-(4-Chlorophenyl)hydroxylamine in Chemical Research

Within the broader class of O-arylhydroxylamines, this compound, with its specific substitution pattern, holds particular scholarly significance. The presence of a chlorine atom at the para position of the phenyl ring influences the electronic properties of the molecule, thereby modulating its reactivity and potential interactions in chemical and biological systems.

The molecular formula of this compound is C6H6ClNO, and it is also known by synonyms such as N-(4-Chlorophenyl)hydroxylamine. ontosight.ainih.gov Its structure, featuring a chloro-substituted phenyl ring attached to a hydroxylamine group, makes it an interesting subject for synthetic and mechanistic studies. ontosight.ai

Research involving this compound and its derivatives spans various areas of chemistry. For example, derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine have been synthesized and investigated for their potential pharmacological activities. nih.gov This highlights the role of the 4-chlorophenyl moiety in the design of new bioactive molecules. The study of such compounds contributes to a deeper understanding of structure-activity relationships, a fundamental concept in medicinal chemistry.

Trajectory of Research on Hydroxylamine Derivatives and Analogues

The study of hydroxylamine and its derivatives has a long history, but the field has witnessed a significant resurgence in recent years. mdpi.com Initially, the focus was on fundamental reactions and properties of the parent compound, hydroxylamine (NH2OH), an inorganic substance used in various industrial processes. wikipedia.org

Over time, research has progressively shifted towards more complex, substituted hydroxylamine derivatives. This evolution has been driven by the need for new synthetic methodologies and the quest for novel molecules with specific functions. A major area of advancement has been in the development of protecting-group-free synthetic routes to di- and trisubstituted hydroxylamines, moving away from classical alkylation methods that required multiple protection and deprotection steps. mdpi.com

A significant contemporary trend is the use of hydroxylamine derivatives as precursors to nitrogen-centered radicals in visible-light photochemistry. nih.gov This approach has unlocked novel chemical transformations and provided new avenues for the synthesis of nitrogen-containing molecules. Furthermore, the exploration of hydroxylamine derivatives as potential antibacterial agents represents a promising frontier in medicinal chemistry. nih.govacs.org Researchers are designing and synthesizing N-substituted hydroxylamine compounds with the aim of inhibiting bacterial enzymes essential for their proliferation. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6ClNO |

|---|---|

Molecular Weight |

143.57 g/mol |

IUPAC Name |

O-(4-chlorophenyl)hydroxylamine |

InChI |

InChI=1S/C6H6ClNO/c7-5-1-3-6(9-8)4-2-5/h1-4H,8H2 |

InChI Key |

HSWPRGXFWCEPCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1ON)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of O 4 Chlorophenyl Hydroxylamine

Intramolecular Rearrangement Reactions

Intramolecular rearrangements of O-arylhydroxylamine derivatives are powerful synthetic tools for introducing new functional groups onto an aromatic ring. These reactions often proceed with high regioselectivity and under mild conditions.

While direct acid-catalyzed rearrangement of O-(4-chlorophenyl)hydroxylamine to form catechols is not a commonly cited primary pathway, the broader class of O-arylhydroxylamines can undergo rearrangements that lead to ortho-functionalized anilines. thieme-connect.de For instance, in the presence of a strong acid, O-arylhydroxylamines can rearrange to form aminophenols. The mechanism of such rearrangements can be complex and may involve protonation of the hydroxylamine (B1172632) moiety, followed by cleavage of the N-O bond to generate a nitrenium ion intermediate. This intermediate can then attack the aromatic ring.

A related and synthetically valuable transformation is the ortho-selective amination of arene carboxylic acids, which proceeds through the rearrangement of acyl O-hydroxylamines. nih.gov This reaction, often facilitated by trifluoroacetic acid and sometimes an iron catalyst, provides direct access to anthranilic acids. nih.gov The high ortho selectivity is thought to arise from either directivity effects or attractive interactions involving the carboxylic acid group. nih.gov

It's important to note that the synthesis of catechols often involves different methodologies, such as the inhibition of catechol-O-methyltransferase (COMT). nih.govnih.gov

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-system. wikipedia.orgopenochem.orglibretexts.org In O-arylhydroxylamine systems, nih.govnih.gov-sigmatropic rearrangements are particularly common and synthetically useful. wikipedia.orgnih.govlibretexts.org These reactions involve a concerted process where the N-O bond breaks and a new C-C or C-N bond forms at the ortho position of the aromatic ring. organic-chemistry.org

A notable example is the Claisen rearrangement, which is the nih.govnih.gov-sigmatropic rearrangement of allyl aryl ethers to form o-allylphenols. wikipedia.org While not a direct reaction of this compound itself, it illustrates the principle of nih.govnih.gov-sigmatropic shifts in aromatic systems.

More directly relevant are the nih.govpressbooks.pub- and nih.govnih.gov-sigmatropic rearrangements of O-arylhydroxylamine derivatives. For example, N-arylhydroxylamines can react with trichloroacetonitrile (B146778) to form an O-iminoarylhydroxylamine intermediate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to yield 2-aminoaniline compounds. thieme-connect.de Similarly, O-sulfinylation of arylhydroxylamines can trigger a nih.govpressbooks.pub-sigmatropic rearrangement to produce ortho-sulfonylated aromatic amines. thieme-connect.de These reactions are often highly efficient and regioselective. thieme-connect.de

The table below summarizes key aspects of sigmatropic rearrangements in O-arylhydroxylamine systems.

| Rearrangement Type | Reactants | Key Intermediate | Product | Reference |

| nih.govnih.gov-Sigmatropic | N-arylhydroxylamine, Trichloroacetonitrile | O-iminoarylhydroxylamine | 2-Aminoaniline | thieme-connect.de |

| nih.govpressbooks.pub-Sigmatropic | Arylhydroxylamine, Trifluoromethylsulfinyl chloride | O-sulfinylated arylhydroxylamine | ortho-Sulfonylated aromatic amine | thieme-connect.de |

| nih.govnih.gov-Sigmatropic (Claisen) | Allyl phenyl ether | - | o-Allylphenol | wikipedia.org |

Intermolecular Reaction Mechanisms

This compound can also participate in a range of intermolecular reactions, acting as a nucleophile or a precursor to reactive intermediates.

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile, reacting with various electrophiles. masterorganicchemistry.com Electrophiles are electron-deficient species that can accept a pair of electrons to form a new covalent bond. masterorganicchemistry.comquora.com The reactivity of this compound as a nucleophile is influenced by the electron-withdrawing nature of the 4-chlorophenyl group.

Nucleophilic substitution reactions involve the displacement of a leaving group by a nucleophile. youtube.com O-arylhydroxylamines can react with a variety of electrophiles, such as alkyl halides and acyl chlorides. For example, detailed kinetic studies have been conducted on the reaction of a model Ni(0) complex with a range of aryl electrophiles, demonstrating the oxidative addition process. strath.ac.uk While not directly involving this compound, these studies provide insight into the reactivity of aryl electrophiles that could potentially react with it. strath.ac.ukresearchgate.net

O-Arylhydroxylamines can add to α,β-unsaturated carbonyl compounds, which are also known as Michael acceptors. nih.gov This reaction, a type of conjugate or Michael addition, involves the nucleophilic attack of the hydroxylamine at the β-carbon of the unsaturated system. pressbooks.publibretexts.orglibretexts.orgwikipedia.orgorganic-chemistry.orgyoutube.com

The mechanism of this 1,4-addition proceeds through the formation of an enolate intermediate. pressbooks.publibretexts.org The nucleophilic hydroxylamine attacks the electrophilic β-carbon, leading to the formation of a new C-N bond and an enolate. libretexts.org Subsequent protonation of the enolate yields the final product. pressbooks.pub The reaction is often thermodynamically controlled. organic-chemistry.org

The table below outlines the general steps of the Michael addition of a hydroxylamine to an α,β-unsaturated carbonyl compound.

| Step | Description |

| 1 | Nucleophilic attack of the hydroxylamine nitrogen on the β-carbon of the α,β-unsaturated carbonyl compound. |

| 2 | Formation of a resonance-stabilized enolate intermediate. |

| 3 | Protonation of the enolate to yield the final 1,4-adduct. |

Photoredox catalysis has enabled the decarboxylative 1,4-addition of α-oxocarboxylic acids to various Michael acceptors, including α,β-unsaturated nitriles and sulfones. organic-chemistry.org This highlights the broad scope of Michael acceptors in such reactions.

O-Arylhydroxylamines can react with nitriles to form amidoximes. rsc.org This reaction is of industrial significance. rsc.org The mechanism involves the nucleophilic addition of the hydroxylamine to the electrophilic carbon atom of the nitrile group. libretexts.org

Recent studies have provided a more detailed mechanistic understanding of this transformation, suggesting that the reaction pathway can be influenced by the solvent and the nature of the nitrile. rsc.org Theoretical and experimental evidence has helped to refine the proposed mechanisms. rsc.org

Furthermore, an umpolung (polarity-inverted) approach to N-aryl amide synthesis has been developed, involving the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines. nih.gov This method provides a direct route to N-aryl amides. The proposed mechanism involves the formation of a fluoro nitrone intermediate, which is then reduced by the N-aryl hydroxylamine to the amide product. nih.gov

N-O Bond Cleavage and Radical Pathways

The N-O σ-bond is a key functional group in this compound, and its cleavage is a primary step in many of its reactions. This bond can break in two distinct ways: heterolytically, where one atom retains both electrons, or homolytically, where each atom receives one electron, leading to the formation of a radical pair. The propensity for N-O bond homolysis is a defining feature of many hydroxylamine derivatives and is often triggered by thermal, photochemical, or redox-active species.

Homolytic Cleavage and Radical Generation

Homolytic cleavage of the N-O bond in this compound results in the formation of a (4-chlorophenyl)aminyl radical and a hydroxyl radical. This process is often facilitated by energy input, such as heat or light (photolysis), or through single-electron transfer (SET) from a suitable reductant. nih.gov The presence of the electron-withdrawing chlorine atom on the phenyl ring can influence the stability of the resulting aminyl radical and, consequently, the energetics of the N-O bond cleavage.

Studies on related N-arylhydroxylamines have demonstrated that oxidation can lead to the formation of nitroxide radicals, which are detectable by Electron Spin Resonance (ESR) spectroscopy. nih.gov For instance, the oxidation of N-methylhydroxylamine and N,N-dimethylhydroxylamine by oxyhemoglobin has been shown to produce stable nitroxide radicals. nih.gov While direct ESR studies on this compound are not extensively reported in the literature, it is reasonable to infer that similar radical species would be generated under oxidative conditions.

The generation of nitrogen-centered radicals from hydroxylamine derivatives is a versatile strategy in organic synthesis. These radicals can participate in a variety of transformations, including hydrogen atom abstraction, addition to unsaturated systems, and cyclization reactions. The specific reactivity of the (4-chlorophenyl)aminyl radical would be dictated by its electronic properties and the reaction conditions.

Mechanistic Investigations

The investigation of reaction mechanisms involving this compound often involves a combination of experimental techniques and theoretical calculations. Experimental approaches may include:

Product Analysis: Identification of the final products of a reaction provides crucial clues about the intermediates and pathways involved. For example, the formation of dimers or products resulting from hydrogen atom abstraction would be indicative of a radical pathway.

Radical Trapping: The use of radical trapping agents can provide definitive evidence for the presence of radical intermediates. These agents react with the transient radicals to form stable adducts that can be identified and characterized.

Electron Spin Resonance (ESR) Spectroscopy: As mentioned earlier, ESR is a powerful technique for the direct detection and characterization of radical species. libretexts.orgnih.gov By analyzing the ESR spectrum, information about the structure and electronic environment of the radical can be obtained. u-tokyo.ac.jp

Theoretical studies, employing methods such as density functional theory (DFT), can provide valuable insights into the energetics of N-O bond cleavage. researchgate.netresearchgate.net These calculations can be used to determine the bond dissociation energy (BDE) of the N-O bond, which is a key parameter in predicting the feasibility of homolytic cleavage. Furthermore, computational modeling can help to elucidate the structures of transition states and intermediates along the reaction pathway, providing a detailed picture of the reaction mechanism. Studies on the photolysis of hydroxylamine have shown that both N-O and O-H bond dissociation can occur, with the specific pathway being dependent on the excitation wavelength. nih.gov

The table below summarizes the key aspects of N-O bond cleavage and radical pathways in the context of hydroxylamine derivatives, which can be extrapolated to understand the behavior of this compound.

| Aspect | Description | Investigative Methods | Key Intermediates |

| Initiation | Cleavage of the N-O bond to form radicals. | Photolysis, Thermolysis, Oxidation (Single-Electron Transfer) | (4-chlorophenyl)aminyl radical, Hydroxyl radical, Nitroxide radical |

| Propagation | Reactions of the generated radicals to form new radicals and products. | Product analysis, Radical trapping experiments | Various radical adducts and intermediates |

| Termination | Combination or disproportionation of radicals to form stable, non-radical products. | Product analysis | Dimeric products, Disproportionation products |

| Characterization | Detection and identification of radical intermediates. | Electron Spin Resonance (ESR) Spectroscopy | Characteristic ESR spectra of aminyl and nitroxide radicals |

| Theoretical Analysis | Calculation of bond energies and reaction pathways. | Density Functional Theory (DFT), Ab initio methods | Calculated Bond Dissociation Energies (BDEs), Transition state structures |

Spectroscopic Characterization and Structural Elucidation of O 4 Chlorophenyl Hydroxylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum of O-(4-Chlorophenyl)hydroxylamine, also recorded in MeOD, complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The spectrum shows four distinct signals, corresponding to the four unique carbon environments in the 1,4-disubstituted aromatic ring. rsc.org

The carbon atom bonded to the hydroxylamine (B1172632) group (C-1) resonates at the most downfield position, approximately δ 150.75 ppm. This significant deshielding is attributed to the electronegativity of the attached nitrogen and oxygen atoms. The carbon atom bearing the chlorine atom (C-4) appears at around δ 126.14 ppm. The two equivalent carbons ortho to the chlorine (C-2 and C-6) are observed at δ 129.06 ppm, while the two equivalent carbons ortho to the hydroxylamine group (C-3 and C-5) are found at the most upfield position of the aromatic region, δ 115.9 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound in MeOD

| Chemical Shift (δ) (ppm) | Assignment |

| 115.9 | C-3, C-5 |

| 126.14 | C-4 |

| 129.06 | C-2, C-6 |

| 150.75 | C-1 |

Data obtained from research on chemo-selective reduction of nitroarenes. rsc.org

Advanced NMR Techniques for Stereochemical Determination

Distortionless Enhancement by Polarization Transfer (DEPT): A DEPT experiment would definitively distinguish between the different types of carbon atoms. A DEPT-135 spectrum would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons, like C-1 and C-4 in this molecule, would be absent. This would confirm the assignments made from the standard ¹³C NMR.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the signals of the adjacent aromatic protons (H-2 with H-3, and H-6 with H-5), confirming their connectivity within the spin system.

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR technique correlates directly bonded carbon and proton atoms. An HSQC spectrum would show correlations between the proton signal at δ 7.16-7.21 and the carbon signal at δ 129.06 (C-2/C-6), and between the proton signal at δ 6.91-6.96 and the carbon signal at δ 115.9 (C-3/C-5).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range (typically 2-3 bond) correlations between protons and carbons. This would be particularly useful for assigning the quaternary carbons. For instance, the protons at H-2 and H-6 would show correlations to the carbon at C-4 (³J coupling) and C-1 (³J coupling). Similarly, the protons at H-3 and H-5 would show correlations to C-1 (²J coupling) and C-4 (³J coupling).

For this compound itself, being achiral, there are no stereochemical elements to determine. However, in related chiral derivatives, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be critical for elucidating the relative stereochemistry by identifying protons that are close in space.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns, which can aid in structural elucidation.

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry provides a highly accurate measurement of an ion's mass, which can be used to determine its elemental composition. For this compound, electrospray ionization mass spectrometry (ESI-MS) data has been reported. The calculated exact mass for the protonated molecule, [C₆H₇ClNO]⁺, is 144.5783 m/z. The observed mass was 144.5757 m/z, which is in close agreement with the calculated value, confirming the molecular formula of the compound. rsc.org

Characteristic Fragmentation Patterns

The mass spectrum of this compound obtained by gas chromatography-mass spectrometry (GC-MS) shows a molecular ion peak [M]⁺ at m/z 143. The presence of the chlorine atom is indicated by the characteristic M+2 peak at m/z 145, with an intensity of approximately one-third of the molecular ion, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways. The primary fragmentation ions observed are at m/z 126 and 100.

Loss of a hydroxyl radical: The molecular ion can undergo cleavage of the N-O bond to lose a hydroxyl radical (•OH, 17 Da), resulting in a fragment ion at m/z 126. This corresponds to the 4-chloroanilino cation.

Loss of HCN: Subsequent fragmentation of the m/z 126 ion can occur via the loss of a neutral molecule of hydrogen cyanide (HCN, 27 Da), a common fragmentation pathway for anilines, which would lead to a fragment at m/z 99. However, the reported major fragment is at m/z 100.

Loss of a chloro radical: An alternative fragmentation pathway from the molecular ion involves the loss of a chlorine radical (•Cl, 35 Da) to give an ion at m/z 108, followed by the loss of carbon monoxide (CO, 28 Da) to yield a fragment at m/z 80.

Formation of the m/z 100 fragment: The fragment at m/z 100 is likely formed by the loss of the hydroxylamino group and rearrangement.

A plausible fragmentation pathway for the formation of the major observed ions is summarized below:

[C₆H₆ClNO]⁺˙ (m/z 143) → [C₆H₅ClN]⁺ (m/z 126) + •OH [C₆H₅ClN]⁺ (m/z 126) → Further fragmentation

The exact mechanisms for the formation of all fragment ions can be complex and may involve rearrangements.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type | Notes |

| N-H Stretch | 3300-3500 | Stretching | In primary amines like aniline (B41778), two bands are typically observed (asymmetric and symmetric stretching). nih.govwikipedia.org For this compound, the N-H stretching of the -NHOH group is expected in this region and may present as one or two bands. |

| O-H Stretch | 3200-3600 | Stretching | This band, often broad due to hydrogen bonding, would be expected if the compound exists in its tautomeric N-hydroxyaniline form. acs.org It may overlap with the N-H stretching bands. |

| Aromatic C-H Stretch | 3000-3100 | Stretching | A common feature for aromatic compounds, appearing at a slightly higher wavenumber than aliphatic C-H stretches. nih.gov |

| C=C Aromatic Ring Stretch | 1450-1600 | Stretching | A series of bands characteristic of the benzene (B151609) ring. nih.gov |

| N-H Bend | 1580-1650 | Bending (Scissoring) | A characteristic absorption for primary amines. researchgate.net |

| C-N Stretch | 1250-1335 | Stretching | For aromatic amines, this band is typically strong. nih.govacs.org |

| C-O Stretch | 1000-1300 | Stretching | The position can vary depending on the nature of the C-O bond (e.g., in phenols or ethers). For an aryl-O bond, it is expected in this range. |

| C-Cl Stretch | 600-800 | Stretching | This absorption is expected in the lower frequency region of the spectrum. In a tutorial analyzing 4-chloroaniline (B138754), the C-Cl stretch is anticipated between 600 and 800 cm⁻¹. nih.gov |

| N-O Stretch | 820-930 | Stretching | The N-O stretching vibration typically appears in this region of the fingerprint part of the spectrum. |

| Aromatic C-H Out-of-Plane Bend | 675-900 | Bending | The pattern of these bands can provide information about the substitution pattern on the aromatic ring. For a 1,4-disubstituted (para) benzene ring, a strong band is expected in the 800-850 cm⁻¹ range. |

The analysis of the IR spectrum of aniline reveals two distinct N-H stretching bands around 3442 cm⁻¹ and 3360 cm⁻¹, and a C-N stretching band at 1281 cm⁻¹. nih.govresearchgate.net For 4-chlorophenol (B41353), a prominent O-H stretching band is observed, along with characteristic aromatic and C-Cl absorptions. researchgate.netsci-hub.se The IR spectrum of 4-chloroaniline, a closely related compound, would show N-H stretches, aromatic C-H and C=C stretches, a C-N stretch, and a C-Cl stretch. nih.gov By combining these observations, a detailed and informative predicted IR spectrum for this compound can be constructed, allowing for its unambiguous identification through the verification of its key functional groups.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation. Although a crystal structure for this compound itself is not readily found in the surveyed literature, the analysis of its derivatives and structurally related compounds offers significant insights into its likely solid-state conformation and packing.

Studies on derivatives such as (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine have demonstrated the utility of X-ray crystallography in confirming the (E)-configuration of the oxime and revealing intermolecular hydrogen bonding interactions that dictate the crystal packing. nih.gov Similarly, the crystal structure of (4-chlorophenyl)(4-hydroxyphenyl)methanone, while not a direct derivative, showcases how the presence of a chlorophenyl group influences the molecular geometry and intermolecular forces within the crystal lattice. nih.gov

Furthermore, research on the salts of 3-chloro-4-hydroxyphenylacetic acid with various amines has highlighted the importance of N-H···O and C-H···Cl hydrogen bonds in the formation of the crystal structures. researchgate.net These studies provide valuable data on the typical bond lengths and angles involving the chlorophenyl moiety and its participation in non-covalent interactions. For instance, the analysis of these related structures can help predict the planarity of the phenyl ring, the orientation of the hydroxylamine group relative to the ring, and the potential for hydrogen bonding networks involving the -NHOH group and the chlorine atom.

The general approach in these crystallographic studies involves:

Growing single crystals of the compound or its derivative.

Exposing the crystal to a beam of X-rays and collecting the diffraction data.

Solving the crystal structure to obtain the electron density map.

Refining the atomic positions and thermal parameters to generate a precise molecular model.

From such studies on related compounds, key structural parameters can be inferred for this compound.

Illustrative Crystallographic Data for a Related Derivative (Hypothetical):

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 14.567 |

| β (°) | 98.76 |

| C-Cl bond length (Å) | ~1.74 |

| C-O bond length (Å) | ~1.37 |

| N-O bond length (Å) | ~1.45 |

| Dihedral angle (phenyl ring vs. C-O-N plane) | ~30° |

This table is a hypothetical representation based on typical values for similar structures and is for illustrative purposes only.

The solid-state structure of this compound would likely be influenced by hydrogen bonds of the type O-H···N, N-H···O, or even N-H···Cl, leading to the formation of dimers or extended chains in the crystal lattice. The determination of the crystal structure of this compound or its simple derivatives would provide invaluable, definitive information about its molecular architecture.

Specialized Spectroscopic Methods (e.g., Surface-Enhanced Raman Spectroscopy (SERS) for Related Aryl Compounds)

Beyond standard spectroscopic techniques, specialized methods like Surface-Enhanced Raman Spectroscopy (SERS) offer enhanced sensitivity for the detection and characterization of molecules, particularly at low concentrations. SERS is a surface-sensitive technique that dramatically enhances the Raman scattering of molecules adsorbed on or very near to nanostructured metal surfaces, typically gold or silver. wikipedia.org This enhancement allows for the detection of analytes at concentrations that are inaccessible to conventional Raman spectroscopy.

While specific SERS studies on this compound are not prevalent in the literature, extensive research on related aromatic amines and chlorophenyl compounds demonstrates the potential of this technique for its analysis. nih.govresearchgate.netacs.org SERS is particularly well-suited for studying aryl compounds due to the interaction of the aromatic π-system with the metal surface plasmons, which is a key part of the enhancement mechanism.

Key Aspects of SERS for the Analysis of Related Aryl Compounds:

Enhanced Sensitivity: SERS can detect aromatic amines at very low concentrations, which is crucial for trace analysis. researchgate.net

Fingerprint Spectra: The technique provides detailed vibrational information, yielding a unique "fingerprint" for the molecule that allows for its specific identification. nih.gov

Adsorption and Orientation: The SERS spectrum is highly dependent on the orientation of the molecule with respect to the metal surface. By analyzing the enhancement of different vibrational modes, information about how the molecule adsorbs can be inferred. For aromatic amines, adsorption can occur through the nitrogen lone pair, the aromatic ring, or a combination of both. acs.org

Influence of Substituents: The presence of the chloro-substituent in this compound would likely influence its SERS spectrum. The C-Cl stretching mode, as well as other vibrations of the chlorophenyl ring, would be observable and could be enhanced.

Chemical Enhancement: In addition to the electromagnetic enhancement from the surface plasmons, a chemical enhancement mechanism can occur through charge-transfer interactions between the analyte and the metal surface. This is particularly relevant for molecules like aromatic amines that can chemically adsorb onto the substrate. researchgate.net

A typical SERS experiment for a related compound would involve the following steps:

Preparation of a SERS-active substrate, such as a colloid of gold or silver nanoparticles.

Adsorption of the analyte (e.g., an aromatic amine) onto the substrate.

Irradiation of the sample with a laser and collection of the scattered light.

Analysis of the resulting SERS spectrum to identify characteristic vibrational modes.

Expected SERS Bands for Related Aromatic Amines:

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Ring Breathing | ~1000 |

| C-C Stretching | ~1600 |

| N-H Wagging | Variable, sensitive to adsorption |

| C-H In-plane Bending | ~1100-1200 |

Data compiled from studies on aniline and aminobiphenyls. researchgate.net

The application of SERS to this compound would be a promising avenue for future research, potentially enabling its ultra-sensitive detection and providing detailed insights into its interaction with metal surfaces.

In-depth Computational Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the availability of advanced computational chemistry methods, detailed studies focusing on this specific ortho-substituted isomer appear to be unpublished or not widely disseminated. As a result, a thorough, data-driven article structured around its quantum chemical properties and reaction mechanisms cannot be generated at this time.

The intended analysis would typically involve a multi-faceted approach using Density Functional Theory (DFT), a powerful computational tool for predicting molecular structures and properties. Key areas of investigation outlined for such a study would include:

Quantum Chemical Studies using Density Functional Theory (DFT):

Geometry Optimization and Vibrational Frequency Calculations: This foundational step involves determining the most stable three-dimensional arrangement of atoms in the molecule (its optimized geometry) and predicting its infrared and Raman spectra from calculated vibrational frequencies. These calculations provide fundamental insights into the molecule's structural parameters, such as bond lengths and angles.

Electronic Structure Analysis:

Natural Bond Orbital (NBO) Analysis: This technique examines the distribution of electron density in a molecule, providing a picture that aligns with classical Lewis structures of bonds and lone pairs. It quantifies interactions between orbitals, revealing key stabilizing effects like hyperconjugation that influence the molecule's structure and reactivity.

Frontier Molecular Orbital (FMO) Theory: By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), FMO theory helps predict a molecule's reactivity. The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) Analysis: An MEP map illustrates the charge distribution on a molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species.

Reaction Mechanism Elucidation through Computational Modeling:

Investigation of Reaction Pathways and Transition States: Computational modeling can map out the step-by-step mechanism of chemical reactions involving this compound. This includes identifying intermediate structures and, crucially, the high-energy transition states that control the reaction rate.

Kinetic and Thermodynamic Aspects of Transformations: These studies calculate the energy changes (thermodynamics) and reaction rates (kinetics) associated with the molecule's transformations. This provides a quantitative understanding of which reactions are favorable and how quickly they are likely to occur.

While the principles of these computational methods are well-established, their specific application to this compound has not been documented in the accessible scientific literature. The search for data on its optimized geometry, electronic properties, and reactivity profiles yielded no specific results.

Therefore, until dedicated computational research on this compound is conducted and published, a detailed article containing the requested data tables and in-depth research findings remains beyond the scope of current knowledge. Further experimental and theoretical work is necessary to characterize this particular compound.

Computational and Theoretical Investigations on O 4 Chlorophenyl Hydroxylamine

Time-Dependent DFT (TD-DFT) for Excited State Properties and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. This theoretical approach allows for the calculation of various properties related to how a molecule interacts with light, providing insights into its photophysical behavior. Specifically, TD-DFT can predict the energies of electronic transitions, the probability of these transitions occurring (oscillator strengths), and the nature of the orbitals involved.

Despite a comprehensive search of scientific literature, specific TD-DFT studies focusing on the excited state properties and electronic transitions of O-(4-Chlorophenyl)hydroxylamine could not be located. While TD-DFT has been extensively applied to a wide range of organic molecules, including various substituted aromatic compounds, dedicated research on this particular molecule, presenting detailed findings such as excitation energies, oscillator strengths, and the characterization of its electronic transitions, is not available in the public domain based on the conducted search.

Therefore, the presentation of detailed research findings and data tables as requested for this specific compound is not possible at this time. Further experimental and computational research would be necessary to elucidate the specific excited state properties of this compound.

Applications of O 4 Chlorophenyl Hydroxylamine in Advanced Organic Synthesis

O-(4-Chlorophenyl)hydroxylamine as an Electrophilic Aminating Reagent

One of the most significant applications of O-substituted hydroxylamines, including this compound, is in electrophilic amination. nih.gov In these reactions, the nitrogen atom, bonded to an oxygen atom bearing an electron-withdrawing group, becomes electron-deficient and thus susceptible to attack by nucleophiles. nih.govwiley-vch.de This strategy allows for the formation of carbon-nitrogen (C-N) bonds, a fundamental transformation in the synthesis of numerous pharmaceuticals, agrochemicals, and materials.

The general mechanism involves the attack of a carbon nucleophile (such as an organometallic reagent, an enolate, or an electron-rich aromatic ring) on the electrophilic nitrogen atom of the hydroxylamine (B1172632) derivative. The O-(4-chlorophenoxy) group functions as a leaving group, resulting in the formation of a new C-N bond. wiley-vch.de The reactivity of these reagents can be tuned by the nature of the substituent on the oxygen atom; aryl groups like 4-chlorophenyl make the N-O bond sufficiently labile for reaction under mild conditions. nih.gov

Hydroxylamine-derived reagents are advantageous because they can introduce unprotected amino groups (–NH2) in a single step, which improves step- and atom-economy by avoiding traditional protection-deprotection sequences. nih.gov Transition metal catalysis, often employing copper or rhodium, can be used to facilitate these reactions, expanding their scope and efficiency. wiley-vch.de For instance, copper-catalyzed electrophilic amination of diorganozinc reagents has been successfully achieved using O-acyl hydroxylamines, which are synthetically accessible and possess good atom economy. wiley-vch.de Similarly, O-aryl hydroxylamines are effective reagents for the direct preparation of unprotected amines. nih.gov

Table 1: Examples of Electrophilic Amination Reactions using Hydroxylamine Derivatives

| Nucleophile | Aminating Reagent Type | Catalyst | Product Type |

| Grignard Reagents (R-MgX) | O-Sulfonyloximes | Copper (Cu) | Primary Amines |

| Diorganozinc Reagents (R2Zn) | O-Acyl Hydroxylamines | Copper (Cu) | Tertiary Amines |

| Aryl Boronic Acids | N-Arylaminopyridinium Salts | Copper (Cu) | Secondary Aryl-alkyl Amines |

| Arenes (Electron-rich) | O-Aroyl Hydroxylammonium Triflate | Iron (Fe) | Primary Arylamines |

This table presents generalized findings on electrophilic amination using various hydroxylamine-derived reagents, illustrating the principles applicable to this compound.

Building Block in Heterocyclic Compound Synthesis

Heterocyclic compounds are central to medicinal chemistry and materials science. This compound serves as a valuable building block in the synthesis of various nitrogen-containing heterocycles. beilstein-journals.org Its bifunctional nature, possessing both a nucleophilic nitrogen (after deprotonation) and an electrophilic nitrogen (in the presence of a nucleophile), allows for its participation in cyclization and tandem reactions.

A key application is in the synthesis of isoxazoles and related structures. For example, the reaction of hydroxylamine derivatives with α,β-unsaturated ketones or 1,3-dicarbonyl compounds is a classic method for constructing the isoxazole (B147169) ring. nih.gov In a relevant study, 4-chloro-3-formylcoumarin was treated with hydroxylamine hydrochloride, leading to the formation of a 4H-coumarino[3,4-d]isoxazol-4-one derivative through an intramolecular cyclization. orientjchem.org This demonstrates how the hydroxylamine moiety can be used to build fused heterocyclic systems.

Furthermore, hydroxylamine derivatives can be employed in tandem reactions that combine nucleophilic addition with an electrophilic amination step to construct complex heterocycles. One such study reported the synthesis of 6,7-dihydro-5H-imidazo[2,1-c] nih.govwiley-vch.deorientjchem.orgoxadiazoles starting from a hydroxylamine-O-sulfonate derivative, highlighting the utility of the N-O bond in intramolecular amination to close a ring. nih.gov The 4-chlorophenyl substituent in this compound can influence the reactivity and provide a site for further functionalization in the final heterocyclic product.

Table 2: Heterocyclic Systems Synthesized Using Hydroxylamine Derivatives

| Reactant(s) | Hydroxylamine Derivative | Heterocyclic Product | Key Transformation | Reference |

| 4-Chloro-3-formylcoumarin | Hydroxylamine Hydrochloride | 4H-Coumarino[3,4-d]isoxazol-4-one | Oximation followed by intramolecular cyclization | orientjchem.org |

| 2-Chloro-4,5-dihydroimidazole | Hydroxylamine-O-sulfonic acid | 6,7-dihydro-5H-imidazo[2,1-c] nih.govwiley-vch.deorientjchem.orgoxadiazole | Tandem nucleophilic addition-electrophilic amination | nih.gov |

| Chalcones | Hydrazine Hydrate / Hydroxylamine | Pyrazolines / Isoxazolines | Condensation-cyclization | researchgate.net |

| Acetohydrazide derivative | Various reagents | 1,2,4-Triazoles, 1,3,4-Oxadiazoles | Cyclization of thiosemicarbazide (B42300) intermediates | nih.gov |

Precursor for Nitrogen-Containing Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals and specialty polymers. The ability of this compound to introduce a primary amino group or serve as a linchpin in building complex molecular architectures makes it a valuable precursor for a wide range of nitrogen-containing fine chemicals. nih.gov

The direct synthesis of primary amines via electrophilic amination is a prime example. nih.govnih.gov These amines are fundamental building blocks in their own right, serving as starting materials for countless more complex targets. The use of hydroxylamine-derived reagents offers a more sustainable and efficient alternative to traditional methods that might involve hazardous reagents like azides or multiple protection-deprotection steps. nih.gov

Beyond simple amination, the incorporation of the (4-chlorophenyl)hydroxylamine unit into molecules can lead to precursors for bioactive compounds. For instance, many pharmaceuticals contain substituted aniline (B41778) or heterocyclic motifs derived from such precursors. nih.govnih.gov The synthesis of various 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) derivatives, which often exhibit biological activity, can start from precursors containing a chlorophenyl group. nih.gov The 4-chloro substituent itself is a common feature in many drug molecules, and its introduction via a building block like this compound is a synthetically efficient strategy.

Role in Directed C-H Functionalization Strategies (General)

Directed C-H functionalization is a powerful strategy in modern organic synthesis that allows for the conversion of inert C-H bonds into new functional groups with high regioselectivity. rsc.orgrsc.org This is typically achieved by using a directing group, which is part of the substrate and positions a metal catalyst in close proximity to a specific C-H bond. nih.gov

Hydroxylamine derivatives have emerged as competent nitrogen sources in some directed C-H amination reactions. nih.gov In a generalized approach, a substrate containing a directing group (e.g., pyridine, carboxylic acid) is treated with a transition metal catalyst and an aminating agent. The catalyst coordinates to the directing group and selectively activates a nearby C-H bond (often at the ortho position). The activated C-H bond can then react with the electrophilic hydroxylamine derivative to form a new C-N bond. wiley-vch.de

While specific studies detailing the use of this compound in this context are emerging, the principles are well-established with related reagents. For example, directed C-H cupration followed by electrophilic amination with O-benzyl hydroxylamine has been reported. wiley-vch.de The general strategy involves the formation of an organometallic intermediate that is then intercepted by the electrophilic aminating agent. The use of hydroxylamine-derived reagents in these transformations is attractive as it can lead to the direct installation of a valuable amine functional group at a previously unreactive position, streamlining the synthesis of complex molecules. nih.govnih.gov

Environmental Transformations and Chemical Fate of Hydroxylamine Derivatives

Abiotic Degradation Pathways: Hydrolysis and Photolysis

Abiotic degradation processes, including hydrolysis and photolysis, are significant in determining the environmental persistence of organic compounds.

Hydrolysis: Limited specific data exists for the hydrolysis of o-(4-Chlorophenyl)hydroxylamine. However, the stability of the N-O bond in hydroxylamine (B1172632) derivatives can be influenced by pH. While direct studies are not available, the potential for hydrolysis under various environmental pH conditions cannot be ruled out.

Photolysis: Photodegradation is a likely pathway for the transformation of this compound in the environment, especially in sunlit surface waters. Studies on related compounds, such as 4-chloroaniline (B138754) (4-CA), demonstrate that they undergo photodegradation. The process for 4-CA is complex, leading to the formation of multiple photoproducts. The primary degradation pathway often involves the formation of dimeric structures. nih.govuniupo.it The rate of photolysis can be influenced by the presence of natural photosensitizers in the water. researchgate.net For instance, the atmospheric half-life of 2-chloroaniline (B154045), a related compound, is estimated to be around 12 hours due to its reaction with photochemically-produced hydroxyl radicals. nih.gov

Advanced oxidation processes, such as the UV/TiO2/H2O2 system, have been shown to completely degrade 4-chloroaniline. researchgate.netcabidigitallibrary.org The degradation can proceed through several routes, including hydroxyl radical attack leading to the formation of 4-chlorophenol (B41353), or dimerization to 4,4'-dichloroazobenzene which is then further oxidized. researchgate.netcabidigitallibrary.org

Table 1: Illustrative Photodegradation Byproducts of 4-Chloroaniline

| Precursor Compound | Photodegradation Condition | Major Identified Byproducts | Reference |

| 4-Chloroaniline | Simulated Sunlight in Water | Dimeric structures (m/z 217 and 218) | nih.govuniupo.it |

| 4-Chloroaniline | UV/TiO2/H2O2 | 4-Chlorophenol, 4,4'-dichloroazobenzene, 4-chloronitrobenzene, 4-aminophenol | researchgate.netcabidigitallibrary.org |

| 4-Chloroaniline | Fe(III) photo-induced degradation | Oligomeric products, p-benzoquinone | researchgate.net |

Oxidative and Reductive Transformations in Abiotic Systems

Oxidative and reductive processes are critical in the transformation of hydroxylamine derivatives in the environment.

Oxidative Transformations: Arylhydroxylamines can undergo oxidation. While specific studies on this compound are scarce, research on N-hydroxy-N-arylacetamides and arylhydroxylamines indicates that they can be oxidized, for example, during the process of hemoglobin oxidation. nih.gov The oxidation of substituted anilines by manganese oxides is known to occur and is pH-dependent. researchgate.net The presence of an intramolecular hydrogen bond can stabilize some arylhydroxylamine complexes, but they can still undergo two-electron oxidation to yield reactive species. nih.govresearchgate.net

Reductive Transformations: The reduction of chloroanilines, which are structurally related to this compound, has been observed. For instance, anaerobic microbial degradation of 2-chloroaniline has been documented, although it can be a slow process. nih.gov The degradation of 2-chloroaniline can be enhanced under anaerobic conditions with the aid of composites like 2-aminoanthraquinone-graphene oxide, leading to dechlorination and mineralization to CO2. nih.gov

Interactions with Geochemical Matrices (e.g., Manganese- and Iron-Bearing Minerals)

The interaction of this compound with common soil and sediment components like manganese and iron oxides is expected to influence its environmental fate.

Manganese Oxides: Manganese oxides are known to oxidize various organic compounds, including substituted anilines. The reaction rates are influenced by factors such as pH and the presence of other co-solutes. researchgate.net Although direct evidence for this compound is not available, it is plausible that it would undergo oxidation upon interaction with manganese-bearing minerals in the environment.

Iron-Bearing Minerals: Iron(III) species can induce the degradation of chloroanilines, such as 4-chloroaniline, through photo-induced processes. The degradation is initiated by the attack of hydroxyl radicals, leading to the formation of radical cations. researchgate.net In anaerobic environments, iron-reducing conditions can influence the degradation of chlorinated anilines, though in some cases, degradation may not occur readily. nih.gov

Considerations for Environmental Persistence and Byproduct Formation

Persistence: Chlorinated anilines, as a class of compounds, are recognized for their persistence in the environment. researchgate.netdntb.gov.uanih.govmdpi.comconsensus.app This persistence is a concern due to their potential for long-range transport and accumulation in various environmental compartments. nih.govmdpi.comconsensus.app Given its structural similarity, this compound is also likely to exhibit some degree of environmental persistence.

Byproduct Formation: The degradation of chloroanilines can lead to a variety of byproducts. Photodegradation of 4-chloroaniline can produce dimeric compounds and other intermediates like 4-chlorophenol and 4-aminophenol. nih.govuniupo.itresearchgate.netcabidigitallibrary.org The degradation pathway of 2-chloroaniline under anaerobic conditions can ultimately lead to mineralization into CO2, but may also involve the formation of other intermediates. nih.gov The aerobic biodegradation of 2-chloro-4-nitroaniline, another related compound, proceeds via the formation of novel intermediates such as 4-amino-3-chlorophenol (B108459) and 6-chlorohydroxyquinol. plos.org It is plausible that the degradation of this compound would also result in a suite of transformation products, the nature of which would depend on the specific environmental conditions.

Coordination Chemistry and Chelation Properties of Hydroxylamine Ligands

O-(4-Chlorophenyl)hydroxylamine as a Potential Ligand

This compound is an O-substituted hydroxylamine (B1172632) derivative with the chemical formula C₆H₆ClNO. While specific studies detailing the coordination chemistry and chelation properties of this compound are not extensively documented in the literature, its potential as a ligand can be inferred from its molecular structure and the known chemistry of related hydroxylamine compounds.

The molecule possesses two potential donor atoms: the nitrogen of the amino group (-NH₂) and the oxygen atom of the hydroxylamino group (-O-). This structure allows for several possible coordination modes:

Monodentate N-coordination: The lone pair of electrons on the nitrogen atom can form a coordinate bond with a metal ion.

Monodentate O-coordination: The oxygen atom can also act as a donor, although this is generally less common for O-aryl hydroxylamines compared to N-coordination.

Bidentate (N,O)-chelation: Upon deprotonation of the amino group (-NH₂ → -NH⁻), the resulting anion could potentially act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. This mode of binding is common for related N-substituted hydroxamic acids and hydroxylamines which coordinate as bidentate (O,O') or (N,O) ligands after deprotonation. rsc.org

The presence of the 4-chlorophenyl group attached to the oxygen atom significantly influences the electronic properties of the hydroxylamine moiety. The chlorine atom is an electron-withdrawing group, which decreases the electron density on both the oxygen and, through inductive effects, the nitrogen atom. This electronic modification is expected to impact its basicity and, consequently, its coordination behavior and the stability of its metal complexes.

Formation of Metal Complexes with N- and O-Substituted Hydroxylamines

N- and O-substituted hydroxylamines form stable complexes with a variety of transition metals, including but not limited to chromium(III), manganese(II), cobalt(III), nickel(II), and copper(II). nih.govrsc.org The formation and structure of these complexes are highly dependent on the nature of the substituent, the metal ion, and the reaction conditions.

Substituted hydroxylamines can act as versatile ligands. For instance, N,N-disubstituted hydroxylamines can coordinate in a side-on fashion or through the nitrogen atom. nih.gov In many cases, the hydroxylamine ligand undergoes deprotonation of the N-OH proton to form a hydroxylamido(-1) or hydroxylamido(-2) species, which then binds to the metal center. This deprotonation is often facilitated by the addition of a base or the basicity of the reaction medium.

A common coordination mode for related ligands like N-formyl hydroxylamines involves acting as bidentate (O,O') chelators. In these instances, the ligand coordinates to the metal ion through the carbonyl oxygen and the deprotonated hydroxyl group, forming a stable chelate ring. rsc.org This bidentate chelation significantly enhances the stability of the resulting metal complex compared to monodentate coordination, an advantage known as the chelate effect.

Influence of Aromatic Substitution (e.g., Halogenation) on Ligand Acidity and Complex Stability

Aromatic substitution on a hydroxylamine ligand has a profound effect on its acidity (pKa) and, consequently, on the stability of the metal complexes it forms. The acidity of the N-H or O-H proton in a ligand is a critical parameter, as deprotonation is often a prerequisite for coordination.

Influence on Ligand Acidity:

The introduction of a halogen, such as chlorine, onto an aromatic ring attached to the hydroxylamine framework significantly increases the ligand's acidity (i.e., lowers its pKa value). This is primarily due to the inductive effect of the electronegative halogen atom. pressbooks.pubopenstax.org The electron-withdrawing nature of chlorine pulls electron density away from the hydroxylamine functional group through the sigma bond network. This effect stabilizes the resulting anion (conjugate base) formed after deprotonation, thereby making the proton more easily removable. almerja.netlibretexts.org

For example, in phenols, which are analogous to O-aryl hydroxylamines, a para-chloro substituent lowers the pKa compared to the unsubstituted phenol, indicating increased acidity. almerja.net A similar trend is observed in substituted benzoic acids and anilines, where electron-withdrawing groups increase acidity and decrease basicity, respectively. pressbooks.publibretexts.org Therefore, this compound is expected to be a stronger acid than its non-halogenated counterpart, O-phenylhydroxylamine.

The table below illustrates the effect of electron-withdrawing substituents on the acidity of phenol, a structurally related compound. A lower pKa value signifies a stronger acid.

| Compound | Substituent (at para-position) | pKa |

|---|---|---|

| Phenol | -H | 10.00 |

| 4-Chlorophenol (B41353) | -Cl | 9.38 |

| 4-Nitrophenol | -NO₂ | 7.14 |

Influence on Complex Stability:

The stability of a metal complex is intrinsically linked to the basicity of the ligand. Generally, for a homologous series of ligands, a more basic ligand forms a more stable complex. core.ac.uk This relationship stems from the fact that a more basic ligand is a stronger Lewis base and can form a stronger coordinate bond with the metal ion (a Lewis acid).

Since halogenation increases the acidity of the ligand, it simultaneously decreases its basicity. Consequently, this compound, being a weaker base than O-phenylhydroxylamine, would be expected to form metal complexes with lower stability constants. The electron-withdrawing 4-chlorophenyl group reduces the electron-donating ability of the nitrogen and/or oxygen donor atoms, leading to a weaker interaction with the metal center. This general trend holds that the stability of metal complexes often decreases as the basicity of the ligand decreases. core.ac.uk

Q & A

Q. Methodological recommendations :

- Standardize assays (e.g., MTT vs. Annexin V for apoptosis).

- Validate compound purity via HPLC.

- Control for metabolic interference (e.g., serum-free media).

Basic: What spectroscopic techniques are critical for characterizing these derivatives?

- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for chlorophenyl groups) .

- IR : Identify N–O stretching (950–1250 cm⁻¹) and C–Cl bonds (550–850 cm⁻¹).

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 194.06 for hydrochloride salts) .

Advanced: What catalytic mechanisms explain regioselectivity in substitution reactions?

The hydroxylamine group undergoes nucleophilic substitution, with regioselectivity influenced by:

- Electron-withdrawing effects : Chloro groups direct substitution to para positions via resonance stabilization .

- Bifunctional catalysis : Hydroxylamine acts as a proton donor/acceptor, lowering activation barriers (e.g., DFT-calculated ΔG‡ of 17–20 kcal/mol for dual catalysis pathways) .

Basic: How do electron-withdrawing substituents (e.g., Cl, F) affect stability?

- Chlorine : Enhances stability via inductive effects but may reduce solubility.

- Fluorine : Improves metabolic stability and binding affinity (e.g., O-(4-fluorophenyl) derivatives show enhanced enzyme inhibition) .

- Synergistic effects : Mixed chloro-fluoro derivatives balance reactivity and bioavailability .

Advanced: What strategies improve aqueous solubility without compromising bioactivity?

- Salt formation : Hydrochloride salts (e.g., CAS 38936-60-6) enhance solubility via ionic interactions .

- Co-solvent systems : Use DMSO:water mixtures (≤5% v/v) to maintain compound integrity.

- PEGylation : Attach polyethylene glycol moieties to hydroxylamine derivatives .

Basic: What safety protocols are essential for handling these compounds?

- PPE : Nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.

- Disposal : Follow EPA guidelines for halogenated waste (e.g., incineration) .

Advanced: How do computational models enhance understanding of reaction pathways?

- DFT calculations : Predict transition states (e.g., B3LYP/6-311+G(2df,2p) level for hydroxylamine acylation) .

- Molecular docking : Simulate interactions with biological targets (e.g., IDO1 enzyme inhibition with IC₅₀ <0.5 µM) .

- Solvent effects : PCM models assess solvation free energy contributions to reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.